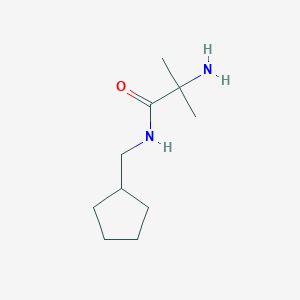

2-amino-N-(cyclopentylmethyl)-2-methylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of cyanoacetamides, which are related to the compound , can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis

Cyanoacetamide derivatives, which are related to the compound , are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .科学的研究の応用

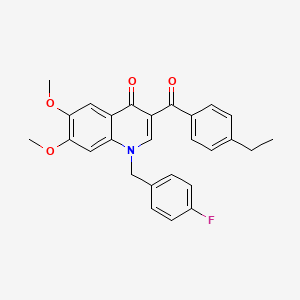

- Design and Synthesis : Researchers have designed and synthesized novel compounds based on 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives. These compounds exhibit dual inhibitory activity against Bcr-Abl (a fusion protein associated with chronic myeloid leukemia) and histone deacetylase (HDAC1) . The combination of these two pharmacological activities in a single molecule holds promise for developing potent anticancer therapeutics.

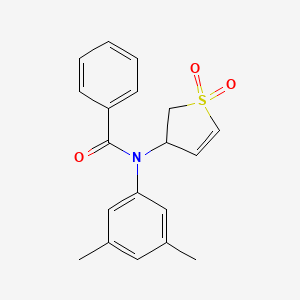

- Cyanoacetylation : By treating 2-cyano-N-(2-nitrophenyl) acetamide with 1,4-dithiane-2,5-diol, researchers obtained 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide. This reaction highlights the potential of 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide as a precursor for synthesizing thiophene derivatives .

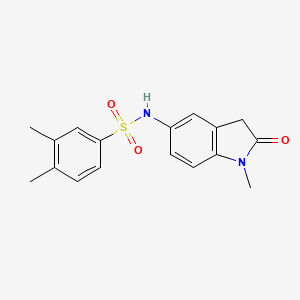

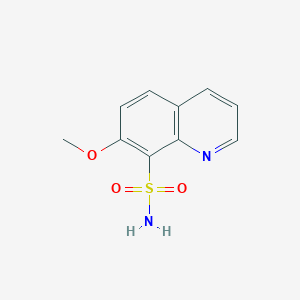

- Amino Acid Modification : Researchers explored the quinolylation of primary amino groups using 2-amino-N-methylacetamide. This modification strategy can be extended to other amino substrates with different substituents. The resulting compounds may find applications in drug discovery and chemical biology .

Cancer Drug Development

Thiophene Derivatives

Metal-Free Quinolylation

作用機序

Target of Action

Similar compounds have been found to inhibit bcr-abl and hdac1 . These targets play crucial roles in cell proliferation and gene expression, respectively.

Mode of Action

Compounds with similar structures have been shown to inhibit the activity of bcr-abl and hdac1 . This inhibition could potentially lead to changes in cell proliferation and gene expression.

Biochemical Pathways

The inhibition of bcr-abl and hdac1 can affect multiple pathways, including the bcr-abl signaling pathway and the histone acetylation pathway . These pathways have downstream effects on cell proliferation and gene expression.

Result of Action

The inhibition of bcr-abl and hdac1 can potentially lead to decreased cell proliferation and altered gene expression .

特性

IUPAC Name |

2-amino-N-(cyclopentylmethyl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-10(2,11)9(13)12-7-8-5-3-4-6-8/h8H,3-7,11H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHQVIPXKVGQEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC1CCCC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(cyclopentylmethyl)-2-methylpropanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid](/img/structure/B2851859.png)

![2-Cyclopropyl-N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]acetamide](/img/structure/B2851875.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2851877.png)